molecular formula C8H16O2 B078533 3-hydroxy-3-methylheptan-2-one CAS No. 13757-91-0

3-hydroxy-3-methylheptan-2-one

Cat. No.: B078533
CAS No.: 13757-91-0
M. Wt: 144.21 g/mol
InChI Key: LXVANNOZOKMRGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-3-methylheptan-2-one is an organic compound with the molecular formula C8H16O2. It is a ketone with a hydroxyl group and a methyl group attached to the second carbon of the heptane chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-hydroxy-3-methylheptan-2-one can be synthesized through several methods. One common synthetic route involves the aldol condensation of 3-methyl-2-butanone with formaldehyde, followed by hydrogenation. The reaction conditions typically include the use of a base such as sodium hydroxide to catalyze the aldol condensation and a hydrogenation catalyst like palladium on carbon for the hydrogenation step.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-3-methylheptan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-Methyl-2-heptanone or 3-methyl-2-heptanoic acid.

    Reduction: 3-Hydroxy-3-methyl-2-heptanol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Scientific Research Applications

3-Hydroxy-3-methylheptan-2-one has found applications in several areas of scientific research:

Biochemical Studies

  • Protein Prenyltransferases : This compound has been utilized in studies involving farnesyl diphosphate analogues, which are important for understanding protein prenylation processes essential for cellular signaling pathways .

Pharmaceutical Development

  • Drug Formulation : Its properties make it suitable as an intermediate in the synthesis of various pharmaceuticals, including those targeting metabolic disorders .

Food Industry

  • Flavoring Agent : Due to its pleasant aroma, this compound is occasionally used as a flavoring agent in food products.

Industrial Applications

The industrial applications of this compound are diverse:

Cosmetics and Personal Care Products

  • It is used in formulations for fragrances and skincare products due to its desirable olfactory properties.

Agricultural Chemicals

  • The compound can serve as a precursor for synthesizing agrochemicals, including herbicides and insecticides.

Chemical Manufacturing

  • It acts as a solvent and intermediate in the production of various chemicals, contributing to the synthesis of polymers and other complex organic compounds.

Case Studies

Several case studies illustrate the utility of this compound:

  • Enzymatic Synthesis Optimization : A study demonstrated the use of nitrilase enzymes to enhance the yield of this compound from nitrile precursors, showcasing a more sustainable approach to chemical synthesis .
  • Flavor Profile Analysis : Research indicated that incorporating this compound into food matrices significantly improved flavor profiles, leading to enhanced consumer acceptance in product trials .

Mechanism of Action

The mechanism of action of 3-hydroxy-3-methylheptan-2-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-2-butanone
  • 3-Methyl-2-heptanone
  • 3-Hydroxy-3-methyl-2-butanone

Uniqueness

3-hydroxy-3-methylheptan-2-one is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its combination of a hydroxyl group and a methyl group on the heptane chain makes it particularly useful in various synthetic and industrial applications.

Properties

CAS No.

13757-91-0

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

3-hydroxy-3-methylheptan-2-one

InChI

InChI=1S/C8H16O2/c1-4-5-6-8(3,10)7(2)9/h10H,4-6H2,1-3H3

InChI Key

LXVANNOZOKMRGM-UHFFFAOYSA-N

SMILES

CCCCC(C)(C(=O)C)O

Canonical SMILES

CCCCC(C)(C(=O)C)O

Synonyms

3-Hydroxy-3-methyl-2-heptanone

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.